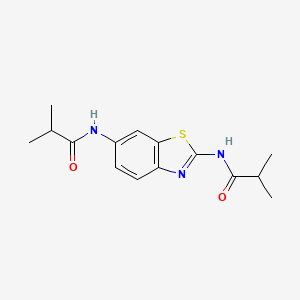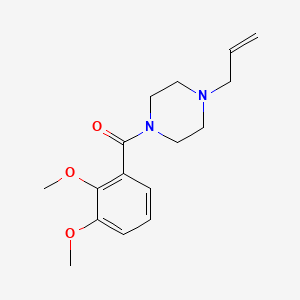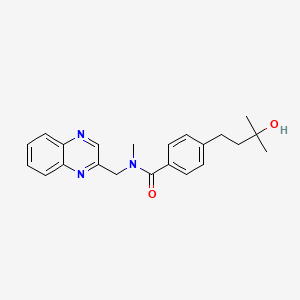![molecular formula C19H23N3O4S B5317832 N-(2-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5317832.png)
N-(2-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is a chemical compound commonly referred to as MPS. MPS is a piperazine derivative that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of MPS is not fully understood. However, it has been suggested that MPS may act on the serotonergic and noradrenergic systems in the brain. MPS has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MPS has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the brain and peripheral tissues. MPS has also been shown to reduce the levels of oxidative stress markers in the brain and liver. Additionally, MPS has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPS in lab experiments is its high potency and selectivity. MPS has been shown to have a low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of using MPS in lab experiments is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on MPS. One area of interest is the potential use of MPS in the treatment of neuropathic pain and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of MPS and its potential therapeutic applications. Finally, the development of more efficient and cost-effective synthesis methods for MPS would make it more accessible for research and potential clinical use.
Conclusion
In conclusion, MPS is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anxiolytic effects make it a promising candidate for further research. With continued research, MPS may have the potential to become a valuable therapeutic agent for the treatment of a variety of medical conditions.
Synthesemethoden
The synthesis of MPS involves the reaction of 4-(phenylsulfonyl)piperazine with 2-methoxyphenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The purity and yield of MPS can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
MPS has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. MPS has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-10-6-5-9-17(18)20-19(23)15-21-11-13-22(14-12-21)27(24,25)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCULQVRQUONZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)

![4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317768.png)
![N-ethyl-1-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5317778.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5317786.png)

![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5317792.png)
![4-(3-hydroxy-3-methylbutyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}benzamide](/img/structure/B5317803.png)

![1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5317815.png)
![1-(3-ethylisoxazol-5-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5317821.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5317840.png)
![rel-(1S,3R)-3-amino-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5317842.png)
![4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5317846.png)